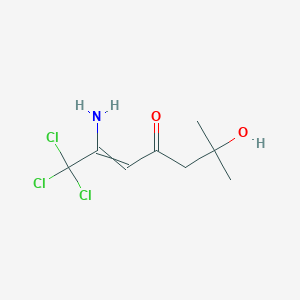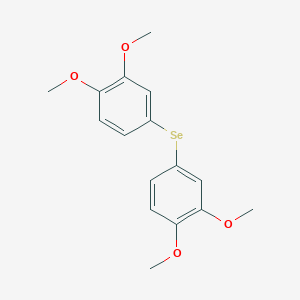
4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene is an organoselenium compound characterized by the presence of a selenium atom bonded to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene typically involves the reaction of 3,4-dimethoxyphenylselenium chloride with 1,2-dimethoxybenzene in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation of the selenium compound. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)selanyl-1,2-dimethoxybenzene
- 4-(3,4-Dimethoxyphenyl)thio-1,2-dimethoxybenzene
- 4-(3,4-Dimethoxyphenyl)tellanyl-1,2-dimethoxybenzene
Uniqueness
This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and tellurium analogs. Selenium’s ability to undergo redox reactions and its role in biological systems make this compound particularly interesting for research in antioxidant and therapeutic applications.
Properties
CAS No. |
117402-69-4 |
|---|---|
Molecular Formula |
C16H18O4Se |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)selanyl-1,2-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4Se/c1-17-13-7-5-11(9-15(13)19-3)21-12-6-8-14(18-2)16(10-12)20-4/h5-10H,1-4H3 |
InChI Key |
JFTJYGGFEVAISZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[Se]C2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



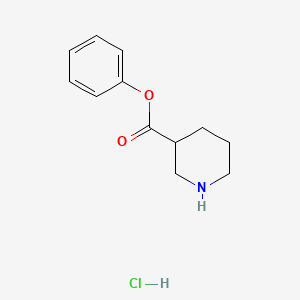
![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
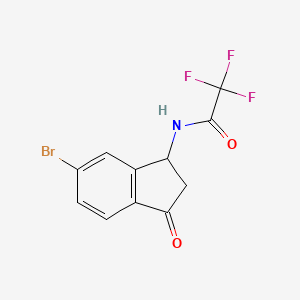

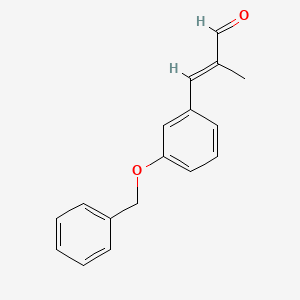

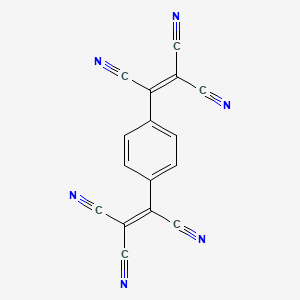
![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
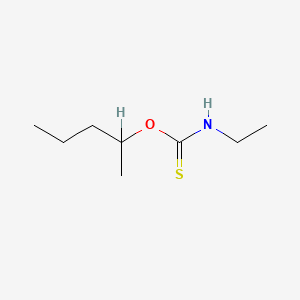


![1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride](/img/structure/B14284916.png)
